molecular formula C15H24N4O3 B2940083 Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate CAS No. 2460750-16-5

Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate

Cat. No.: B2940083
CAS No.: 2460750-16-5
M. Wt: 308.382
InChI Key: GWBIGIMDABKQAR-UHFFFAOYSA-N
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Description

Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a pyrimidinyl group, and a tert-butyl ester

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate in the commercial development of palbociclib , a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6 . This suggests that EN300-26983465 may interact with these enzymes and potentially other biomolecules in the cell.

Cellular Effects

Given its role as an intermediate in the synthesis of palbociclib , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As an intermediate in the synthesis of palbociclib , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(21)19-9-6-11(7-10-19)18(4)13-16-8-5-12(20)17-13/h5,8,11H,6-7,9-10H2,1-4H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBIGIMDABKQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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